

# Supramolecular Chemistry of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide

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Compound of Interest

Compound Name: N-(1,3-benzodioxol-5-yl)thiourea

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This technical guide provides an in-depth exploration of the supramolecular chemistry of **N-**(1,3-benzodioxol-5-yl)thiourea, a molecule of interest for its structural motifs and potential biological applications. This document details its synthesis, structural characterization, and the non-covalent interactions that govern its self-assembly. Furthermore, it touches upon the potential for anion recognition and the reported anticancer activities of its derivatives, offering insights for further research and drug development.

### Core Concepts: Synthesis and Structural Analysis

The synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is achieved through a condensation reaction between piperonal and thiosemicarbazide.[1] The resulting compound has been extensively studied by X-ray crystallography, revealing a planar structure that crystallizes in the monoclinic space group P21/c.[1][2][3]

The supramolecular architecture of **N-(1,3-benzodioxol-5-yl)thiourea** in the solid state is predominantly directed by a network of hydrogen bonds and  $\pi$ - $\pi$  stacking interactions.[1][2] These non-covalent forces lead to the formation of distinct dimeric structures, which then propagate into a three-dimensional network.

### **Quantitative Crystallographic Data**



The following tables summarize the key crystallographic data for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

Table 1: Crystal Data and Structure Refinement[2]

| Parameter              | Value   |  |  |
|------------------------|---|--|--|
| Empirical formula      | C9H9N3O2S   |  |  |
| Formula weight         | 223.26  |  |  |
| Temperature            | 293(2) K  |  |  |
| Wavelength             | 0.71073 Å   |  |  |
| Crystal system         | Monoclinic  |  |  |
| Space group            | P21/c   |  |  |
| Unit cell dimensions   | a = 7.1189(2) Åb = 10.9687(2) Åc = 13.0678(3)<br>Åβ = 100.426(2)° |  |  |
| Volume                 | 1003.55(4) Å3   |  |  |
| Z                      | 4   |  |  |
| Density (calculated)   | 1.477 Mg/m3   |  |  |
| Absorption coefficient | 0.313 mm-1  |  |  |
| F(000)                 | 464   |  |  |

Table 2: Selected Bond Lengths[2]



| Bond  | Length (Å) |
|-------|------------|
| S1-C8 | 1.681(2)   |
| N1-C8 | 1.332(3)   |
| N2-N3 | 1.378(3)   |
| N2-C8 | 1.350(3)   |
| N3-C7 | 1.282(3)   |

### Table 3: Selected Bond Angles[2]

| Angle    | (°)      |
|----------|----------|
| N1-C8-N2 | 117.2(2) |
| N1-C8-S1 | 122.2(2) |
| N2-C8-S1 | 120.6(2) |
| C7-N3-N2 | 117.2(2) |

Table 4: Hydrogen Bond Geometry[2]

| D-H···A     | d(D-H) (Å) | d(H···A) (Å) | d(D…A) (Å) | ∠(DHA) (°) |
|-------------|------------|--------------|------------|------------|
| N1–H1A···N3 | 0.86       | 2.22         | 2.603(3)   | 105        |
| N1–H1B···O1 | 0.86       | 2.32         | 3.111(3)   | 153        |
| N2-H2···S1  | 0.86       | 2.50         | 3.354(2)   | 172        |

# Experimental Protocols Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea[1]

• Dissolve piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in ethanol.



- Stir the mixture under reflux for 2 hours.
- Upon cooling, remove the solvent under reduced pressure.
- Recrystallize the resulting solid from an ethanol/dichloromethane mixture.
- Yellowish crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent over a period of several weeks.



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Caption: Synthesis workflow for N-(1,3-benzodioxol-5-yl)thiourea.

### **Single-Crystal X-ray Diffraction**

- A suitable single crystal of the compound is mounted on a goniometer head.
- Data is collected on a diffractometer equipped with a Mo K $\alpha$  radiation source ( $\lambda$  = 0.71073 Å).
- The structure is solved by direct methods and refined by full-matrix least-squares on F2 using appropriate software packages.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

### **Spectroscopic Characterization**

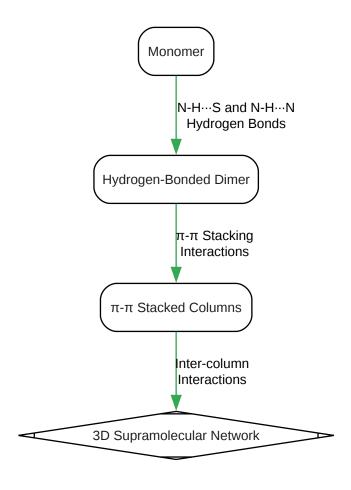
Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrometer using the Attenuated
Total Reflectance (ATR) technique. The characteristic vibrational frequencies for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea are observed at 3323 cm-1 (ν(N-H)), 1585 cm1 (ν(C=N)), 1090 cm-1 (ν(N-N)), and 931 cm-1 (ν(C=S)).[1]



 Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for the parent compound is not readily available in the cited literature, the characterization of thiourea derivatives is routinely performed using 1H and 13C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6).

### **Supramolecular Assembly**

The formation of the supramolecular structure of **N-(1,3-benzodioxol-5-yl)thiourea** is a hierarchical process.



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Caption: Hierarchical self-assembly of N-(1,3-benzodioxol-5-yl)thiourea.

# Potential Applications in Anion Recognition and Drug Development



Thiourea-based compounds are well-known for their ability to act as anion receptors through hydrogen bonding interactions.[4] The acidic N-H protons of the thiourea moiety can form strong hydrogen bonds with various anions, leading to changes in the spectroscopic properties of the molecule, which can be monitored by techniques such as UV-Vis and NMR spectroscopy. While specific anion binding studies for **N-(1,3-benzodioxol-5-yl)thiourea** are not extensively reported, the general principles suggest its potential as an anion sensor.

## Experimental Protocol for Anion Binding Titration (UV-Vis)

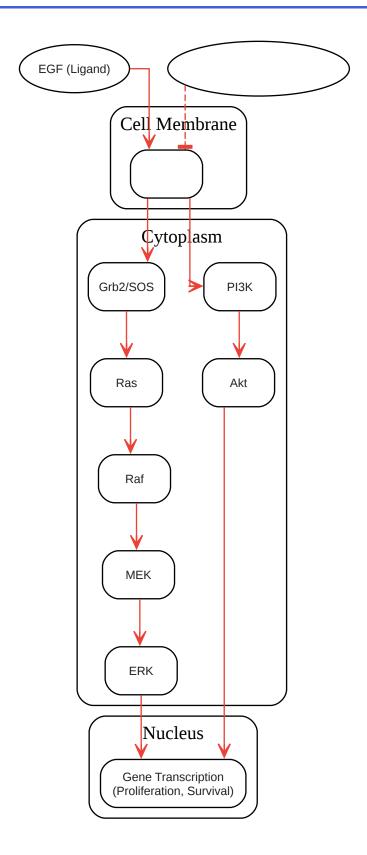
- Prepare a stock solution of the thiourea receptor in a suitable solvent (e.g., DMSO).
- Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.
- In a cuvette, place a known concentration of the receptor solution.
- Incrementally add aliquots of the anion solution to the cuvette.
- Record the UV-Vis spectrum after each addition.
- Monitor the changes in absorbance at a specific wavelength to determine the binding stoichiometry and calculate the association constant (Ka).

Derivatives of **N-(1,3-benzodioxol-5-yl)thiourea** have shown promising anticancer activity.[5] [6] Studies have indicated that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, with some derivatives showing greater potency than the standard drug doxorubicin.[5] The proposed mechanism of action for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] [6]

### **EGFR Signaling Pathway and Potential Inhibition**

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.





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Caption: Simplified EGFR signaling pathway with potential inhibition point.



The thiourea derivatives are hypothesized to interfere with the kinase activity of EGFR, thereby blocking the downstream signaling cascades that lead to uncontrolled cell growth.

### **Conclusion and Future Perspectives**

N-(1,3-benzodioxol-5-yl)thiourea presents a fascinating case study in supramolecular chemistry, with its assembly governed by a delicate interplay of hydrogen bonding and  $\pi$ - $\pi$  stacking interactions. While its crystal structure is well-elucidated, further research is warranted in several areas. Specifically, quantitative studies on its anion binding capabilities could pave the way for the development of novel sensors. Moreover, a deeper investigation into the interaction of the parent molecule with biological targets such as EGFR is needed to build upon the promising anticancer activities observed for its derivatives. This foundational knowledge is critical for the rational design of new therapeutic agents and functional supramolecular materials.

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